molecular formula C7H6N2O B8675470 3-Methylisoxazolo[4,5-b]pyridine CAS No. 83988-39-0

3-Methylisoxazolo[4,5-b]pyridine

Cat. No.: B8675470
CAS No.: 83988-39-0
M. Wt: 134.14 g/mol
InChI Key: PNJVUKAEVGGNHT-UHFFFAOYSA-N
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Description

3-Methylisoxazolo[4,5-b]pyridine is a bicyclic heteroaromatic compound featuring an isoxazole ring fused with a pyridine moiety at the [4,5-b] positions, with a methyl substituent at the 3-position. This structure confers unique electronic and steric properties, distinguishing it from related imidazo-, thiazolo-, and other isoxazolo-fused pyridines. While its pharmacological applications remain understudied, its synthesis and structural analogs have been explored for agrochemical, medicinal, and material science purposes .

Properties

CAS No.

83988-39-0

Molecular Formula

C7H6N2O

Molecular Weight

134.14 g/mol

IUPAC Name

3-methyl-[1,2]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H6N2O/c1-5-7-6(10-9-5)3-2-4-8-7/h2-4H,1H3

InChI Key

PNJVUKAEVGGNHT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1N=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Framework

The heteroatom in the fused ring system critically influences reactivity and bioactivity:

  • Isoxazolo[4,5-b]pyridines (e.g., 3-Methylisoxazolo[4,5-b]pyridine): Contain an oxygen and nitrogen atom in the five-membered ring, creating an electron-deficient system.
  • Imidazo[4,5-b]pyridines : Feature two nitrogen atoms, increasing hydrogen-bonding capacity and metabolic stability. Widely studied for anticancer, antibacterial, and antioxidant activities .
  • Thiazolo[4,5-b]pyridines : Sulfur substitution improves lipophilicity and redox activity, as seen in their antioxidant and anticancer applications .

Table 1: Structural and Electronic Properties

Compound Core Structure Key Substituents logP* Notable Reactivity
This compound Isoxazole + pyridine 3-CH₃ ~1.8 (est.) Electrophilic substitution at C-5
Imidazo[4,5-b]pyridine Imidazole + pyridine Variable (e.g., 2-CH₃) 1.5–3.5 Nucleophilic attack at C-2
Thiazolo[4,5-b]pyridin-2-one Thiazole + pyridine 5,7-diCH₃ ~2.2 Cyclocondensation with acetylacetone

*Estimated based on substituent contributions .

Anticancer Activity

  • Imidazo[4,5-b]pyridines : Exhibit moderate cytotoxicity (IC₅₀: 10–50 µM) against K562, MCF-7, and SaOS2 cell lines via COX-2 inhibition and DNA intercalation .

Genotoxicity and Metabolic Activation

  • Imidazo[4,5-b]pyridines: Derivatives like PhIP (2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are pro-carcinogenic, forming DNA adducts in primates .
  • This compound: No evidence of genotoxicity, likely due to reduced metabolic activation compared to imidazole analogs .

Antioxidant Potential

  • Imidazo[4,5-b]pyridines: N,N-diethylamino-substituted derivatives show FRAP activities up to 2485 µM Fe²⁺/g, surpassing BHT (reference antioxidant) .
  • This compound : Unreported antioxidant activity but predicted lower efficacy due to reduced electron-donating groups.

Preparation Methods

Reaction Overview

The one-pot synthesis of 3-methylisoxazolo[4,5-b]pyridine derivatives via cyclocondensation represents a high-yielding and operationally simple approach. This method leverages the reactivity of vinamidinium salts—symmetrical 1,5-diazapentadienium ions—with 5-amino-3-methylisoxazole under basic conditions.

Reaction Conditions and Mechanism

The reaction is conducted in anhydrous methanol at 80°C for 24 hours, using sodium methoxide as a base catalyst. Vinamidinium salts (e.g., 2a–e) react with 5-amino-3-methylisoxazole through a Michael addition at the β-carbon of the enamino group, followed by intramolecular cyclization. The nucleophilic amino group attacks the electrophilic carbon adjacent to the dimethylamino moiety, forming the fused isoxazolo[4,5-b]pyridine core.

Key Steps:

  • Michael Addition : The enamino group of 5-amino-3-methylisoxazole attacks the central carbon of the vinamidinium salt.

  • Cyclization : The amino group facilitates ring closure, eliminating dimethylamine and perchlorate counterions.

  • Aromatization : Dehydration yields the aromatic bicyclic product.

Substrate Scope and Yields

This method accommodates diverse vinamidinium salts bearing aryl, alkoxy, and phthaloyl substituents, producing 5-substituted isoxazolo[4,5-b]pyridines in yields exceeding 90% (Table 1).

Table 1: Yields of this compound Derivatives via Cyclocondensation

Vinamidinium SaltR GroupProductYield (%)
2aPh3a96
2bp-MeOC₆H₄3b98
2cOC₆H₅3c93
2dp-ClC₆H₄3d95
2eN-Phthaloyl3e90

Advantages and Limitations

  • Advantages : High yields, operational simplicity, and compatibility with electron-donating and withdrawing groups.

  • Limitations : Requires anhydrous conditions and prolonged heating.

Intramolecular Nucleophilic Substitution of Nitro Groups

Reaction Overview

An alternative route involves the intramolecular nucleophilic substitution of nitro groups in 2-chloro-3-nitropyridines, enabling the construction of the isoxazolo[4,5-b]pyridine core under mild conditions.

Reaction Pathway

The synthesis begins with 2-chloro-3-nitro-6-R-pyridines, where the nitro group acts as a leaving group. Treatment with hydroxylamine hydrochloride in ethanol induces cyclization, forming the isoxazole ring. Subsequent oxidation or functionalization steps yield the target compound.

Key Steps:

  • Nitro Group Activation : Electron-withdrawing substituents (e.g., Cl, CN) enhance the electrophilicity of the nitro-bearing carbon.

  • Cyclization : Hydroxylamine attacks the activated carbon, displacing the nitro group and forming the isoxazole ring.

  • Rearrangement : Base-promoted Boulton–Katritzky rearrangement may occur in hydrazone derivatives, yielding triazole-containing pyridines.

Optimization and Yields

Cyclization proceeds efficiently in ethanol at 60°C, with yields ranging from 85% to 92%. Protecting the formyl group (e.g., as a dioxolane) prevents undesired decarbonylation during cyclization.

Table 2: Yields of this compound Derivatives via Nitro Substitution

Starting MaterialR GroupProductYield (%)
2-Chloro-3-nitro-6-CN-pyridineCN3-Formyl-6-CN derivative89
2-Chloro-3-nitro-6-CO₂Et-pyridineCO₂Et3-Formyl-6-CO₂Et derivative85

Advantages and Limitations

  • Advantages : Mild conditions, compatibility with electron-withdrawing groups, and potential for post-functionalization.

  • Limitations : Sensitivity to substituent electronics; nitro group reduction may compete with cyclization.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Cyclocondensation : Superior for bulk synthesis due to high yields and straightforward purification.

  • Nitro Substitution : Preferred for introducing electron-withdrawing groups but requires stringent control over reaction conditions.

Functional Group Compatibility

  • Vinamidinium-based methods tolerate aryl and heteroaryl substituents, whereas nitro substitution is ideal for nitriles and esters.

Industrial Applicability

  • The cyclocondensation route is more scalable for pharmaceutical applications, while nitro substitution offers versatility in medicinal chemistry derivatization.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 3-Methylisoxazolo[4,5-b]pyridine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via annulation strategies, such as (i) cyclization of functionalized pyridine precursors with isoxazole fragments or (ii) base-promoted rearrangement of intermediates. For example, using 2-amino-3-hydroxypyridine derivatives with triethyl orthoformate achieves yields >95% under reflux conditions . Optimization involves adjusting solvent polarity (e.g., DMF vs. ethanol), temperature, and catalyst loading. Microwave-assisted synthesis (e.g., 100°C, 30 min) can improve efficiency and purity compared to traditional heating .

Q. How do substituents on the isoxazolo[4,5-b]pyridine core influence fluorescence properties?

  • Methodological Answer : Electron-withdrawing groups (e.g., nitro, cyano) at the 5-position enhance fluorescence quantum yield by stabilizing excited states, while bulky substituents (e.g., phenyl) may cause steric hindrance, reducing emission intensity. Solvent polarity also plays a role: polar solvents like DMSO increase Stokes shifts due to solvatochromic effects. Experimental validation requires UV-Vis spectroscopy, fluorescence lifetime measurements, and TD-DFT calculations .

Q. What safety protocols are critical when handling this compound during synthesis?

  • Methodological Answer : The compound requires handling in a fume hood with PPE (gloves, lab coat, goggles). Waste must be segregated into halogenated solvent containers due to potential brominated byproducts. Inhalation risks (H333) necessitate air monitoring and use of respirators if particulate aerosols form. Stability studies recommend storage at –20°C under inert gas to prevent decomposition .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives with enhanced anticancer activity?

  • Methodological Answer : SAR studies reveal that:

  • A methyl group at the 3-position improves metabolic stability compared to bulkier alkyl chains.
  • Bromine substitution at the 7-position increases cytotoxicity (IC₅₀: 2–5 µM) by enhancing DNA intercalation.
  • Hybridization with imidazole rings (e.g., imidazo[4,5-b]pyridine hybrids) broadens activity against kinase targets. Computational docking (AutoDock Vina) and MD simulations can predict binding affinities to receptors like EGFR or PARP .

Q. What computational methods are suitable for modeling the electronic properties of this compound derivatives?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, polarizability, and hyperpolarizability for optoelectronic applications. Time-dependent DFT (TD-DFT) simulates UV-Vis spectra, while Natural Bond Orbital (NBO) analysis identifies charge transfer interactions. Comparative studies with benzoxazole analogs show lower band gaps (~3.1 eV) in isoxazolo derivatives, suggesting superior semiconducting potential .

Q. How do metabolic pathways of this compound derivatives impact their pharmacokinetic profiles?

  • Methodological Answer : Cytochrome P450 enzymes (e.g., CYP1A2) mediate N-demethylation and hydroxylation, forming reactive intermediates detectable via LC-MS/MS. In vitro assays using primary hepatocytes or microsomes quantify metabolite formation rates. Co-administration with CYP inhibitors (e.g., fluvoxamine) reduces clearance, prolonging half-life. Comparative studies with PhIP (a structurally related mutagen) highlight species-specific metabolic differences .

Q. How can contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?

  • Methodological Answer : Discrepancies arise from assay variability (e.g., broth microdilution vs. agar diffusion) or cell line specificity. Robust protocols include:

  • Standardizing inoculum size (e.g., 1×10⁶ CFU/mL for MIC assays).
  • Using isogenic cancer cell lines (e.g., MCF-7 vs. MDA-MB-231) to assess selectivity.
  • Validating targets via CRISPR knockouts or siRNA silencing. Meta-analysis of IC₅₀/EC₅₀ datasets identifies outliers caused by solvent artifacts (e.g., DMSO >1% v/v) .

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